(3S4R)-3-{[(2-FLUOROPHENYL)METHYL]AMINO}-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3S4R)-3-{[(2-FLUOROPHENYL)METHYL]AMINO}-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structural features This compound contains a fluorobenzyl group, a methoxyphenylsulfonyl group, and a tetrahydrothienylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S4R)-3-{[(2-FLUOROPHENYL)METHYL]AMINO}-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorobenzyl Intermediate:
Synthesis of the Methoxyphenylsulfonyl Intermediate: This involves sulfonylation of a methoxyphenyl compound using sulfonyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the fluorobenzyl and methoxyphenylsulfonyl intermediates with a tetrahydrothienylamine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties could be explored for therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3S4R)-3-{[(2-FLUOROPHENYL)METHYL]AMINO}-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorobenzyl group.
Sulfonyl Fluorides: Compounds containing the sulfonyl fluoride group, used in various chemical reactions and industrial applications.
Uniqueness
The uniqueness of (3S4R)-3-{[(2-FLUOROPHENYL)METHYL]AMINO}-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(3S,4R)-N-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO5S2/c1-25-14-6-8-15(9-7-14)27(23,24)18-12-26(21,22)11-17(18)20-10-13-4-2-3-5-16(13)19/h2-9,17-18,20H,10-12H2,1H3/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXIDTUUDBWDTR-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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